molecular formula C13H16FNO4 B6646683 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid

3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid

Cat. No.: B6646683
M. Wt: 269.27 g/mol
InChI Key: WTQKRZWOFHOQRY-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy-substituted benzoyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-3-methoxybenzoic acid and 2,2-dimethylpropanoic acid.

    Formation of Benzoyl Chloride: 4-Fluoro-3-methoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine (TEA) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the fluoro group can yield a hydroxy derivative.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: 4-Fluoro-3-methoxybenzoic acid derivatives.

    Reduction: Hydroxy-substituted derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The fluoro and methoxy groups can enhance binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methoxybenzoic acid: Shares the fluoro and methoxy substitution pattern but lacks the amino acid moiety.

    2,2-Dimethylpropanoic acid: Similar backbone structure but without the benzoyl group.

    N-(4-Fluoro-3-methoxybenzoyl)glycine: Similar structure but with glycine instead of 2,2-dimethylpropanoic acid.

Uniqueness

3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid is unique due to the combination of its fluoro and methoxy-substituted benzoyl group with the 2,2-dimethylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

IUPAC Name

3-[(4-fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,12(17)18)7-15-11(16)8-4-5-9(14)10(6-8)19-3/h4-6H,7H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQKRZWOFHOQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=C(C=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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